REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I:8][C:9]1[CH:14]=[CH:13][C:12]([S:15](O)(=[O:17])=[O:16])=[CH:11][CH:10]=1.ClS(O)(=O)=O.Cl>O>[CH:11]1[C:12]([S:15]([C:5]2[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=2)(=[O:17])=[O:16])=[CH:13][CH:14]=[C:9]([I:8])[CH:10]=1
|
Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
312 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction system was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
while being maintained at 20° to 30° C
|
Type
|
CUSTOM
|
Details
|
was continuously removed from the reaction system
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction, about 400 ml of water
|
Type
|
DISTILLATION
|
Details
|
was was recovered by distillation
|
Type
|
CUSTOM
|
Details
|
Separation of the precipitate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)I)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 26.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |